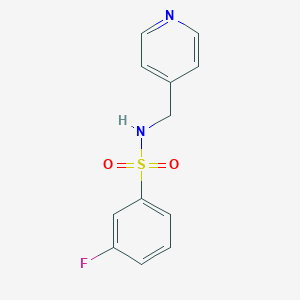
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications. DPA belongs to the class of acetamides and is commonly used in the field of medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases.
Mecanismo De Acción
The exact mechanism of action of 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to possess anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high purity. This compound is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied for its toxicity and safety profile, which may limit its use in some applications.
Direcciones Futuras
There are several future directions for the research and development of 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another potential direction is to investigate its potential use as an anticancer agent for the treatment of various types of cancer. Additionally, further studies are needed to investigate the safety and toxicity profile of this compound to determine its suitability for use in humans.
Conclusion
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry and drug discovery. Its synthesis method is relatively simple, and it possesses a wide range of biological activities. This compound has been extensively studied for its potential use as a therapeutic agent for various diseases, and further research is needed to explore its full potential.
Métodos De Síntesis
The synthesis of 2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide involves the reaction of 3-pyridinecarboxaldehyde with 2,2-diphenylacetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions using a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure this compound.
Propiedades
Fórmula molecular |
C20H18N2O |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C20H18N2O/c23-20(22-15-16-8-7-13-21-14-16)19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19H,15H2,(H,22,23) |
Clave InChI |
DDBGPCYFXBKLDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)












![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)